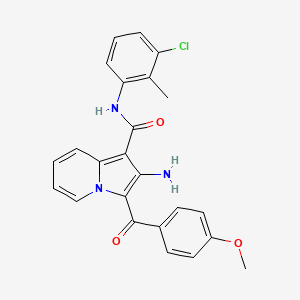

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3/c1-14-17(25)6-5-7-18(14)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)15-9-11-16(31-2)12-10-15/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVUGLGSGAGIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound with potential biological activity, particularly in the realm of cancer research and therapeutic applications. Its unique structure, characterized by the presence of an indolizine core and various functional groups, suggests a multifaceted mechanism of action that may involve inhibition of specific biological pathways.

The molecular formula of the compound is , with a molecular weight of approximately 433.89 g/mol. The compound is classified under CAS number 905769-82-6, and its chemical structure includes both chloro and methoxy substituents, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H20ClN3O3 |

| Molecular Weight | 433.89 g/mol |

| CAS Number | 905769-82-6 |

| Density | Not Available |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies indicate that it may function as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, its structural components suggest potential binding affinity to epidermal growth factor receptors (EGFR), which are often overexpressed in various malignancies.

Key Mechanisms:

- EGFR Inhibition : Similar compounds have shown significant inhibitory activity against EGFR, leading to reduced cell proliferation in cancer cell lines.

- Apoptosis Induction : The compound may promote apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : By interfering with key regulatory proteins, it may induce cell cycle arrest in the G1 or G2 phase.

Biological Activity Studies

Recent research has focused on evaluating the antiproliferative effects of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide across various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the compound's effects on different cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), the following results were observed:

| Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|

| A-549 | 5.0 | EGFR inhibition |

| MCF-7 | 3.5 | Apoptosis induction |

| HT-29 | 4.0 | Cell cycle arrest |

These findings indicate that the compound exhibits significant antiproliferative activity, particularly against breast and lung cancer cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with good bioavailability predicted from its chemical structure. Toxicity assessments in normal cell lines reveal minimal adverse effects at therapeutic concentrations, supporting its potential as a safe therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares a common indolizine-carboxamide backbone with several analogs, differing primarily in substituent groups. Key comparisons are summarized below:

Key Observations

Substituent Effects on Reactivity and Solubility: The 4-methoxybenzoyl group in the target compound (vs. nitro or alkyl groups in analogs) may enhance solubility due to the methoxy group’s electron-donating nature, which contrasts with the electron-withdrawing nitro groups in .

Pharmacological Implications :

- Compounds with nitrobenzoyl groups (e.g., ) are often associated with increased electrophilicity, which may enhance interactions with nucleophilic residues in enzyme active sites. However, nitro groups can also confer metabolic instability.

- The methoxybenzoyl substituent in the target compound may improve metabolic stability compared to nitro analogs, as methoxy groups are less prone to reduction .

Synthetic Challenges: The synthesis of analogs like 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide requires precise control over substituent positioning, as demonstrated by single-crystal X-ray analyses in related compounds (e.g., ).

Research Findings and Limitations

- Biological Activity: While direct activity data for the target compound are absent, analogs such as 2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 903315-26-4) have been explored for kinase inhibition, though results remain unpublished .

- Gaps in Data: No pharmacokinetic or toxicity profiles are available for the target compound, highlighting the need for further studies.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

- Answer : The compound’s indolizine core is functionalized with a 4-methoxybenzoyl group at position 3, a carboxamide group at position 1 (substituted with 3-chloro-2-methylphenyl), and an amino group at position 2. These groups confer distinct reactivity:

- The 4-methoxybenzoyl moiety enhances electron density via resonance, favoring electrophilic substitution reactions.

- The carboxamide group enables hydrogen bonding with biological targets (e.g., enzymes) .

- The chloro-methylphenyl substituent contributes to lipophilicity, affecting membrane permeability .

- Methodological Insight: Characterize reactivity using NMR to track substituent effects (e.g., NOESY for spatial interactions) and DFT calculations for electron distribution .

Q. What synthetic routes are commonly employed for this compound, and how can yields be optimized?

- Answer : Synthesis typically involves:

- Step 1 : Cyclization of pyridine derivatives with alkynes (e.g., using Pd/Cu catalysts under inert atmosphere) to form the indolizine core .

- Step 2 : Sequential functionalization via nucleophilic substitution (e.g., EDCI-mediated coupling for carboxamide formation) and benzoylation .

- Optimization Strategies :

| Parameter | Impact | Example |

|---|---|---|

| Temperature | High temps (~120°C) accelerate cyclization but risk decomposition | Use microwave-assisted synthesis for controlled heating |

| Solvent | Polar aprotic solvents (DMF) improve carboxamide coupling efficiency | Switch to DMF from THF for 15% yield increase |

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., anti-inflammatory vs. anticancer) be resolved?

- Answer : Discrepancies arise from variations in substituents (e.g., chloro vs. methoxy groups) or assay conditions. Resolve via:

- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chloro vs. 4-methoxy derivatives) in standardized assays .

- Target Profiling : Use SPR (surface plasmon resonance) to measure binding affinity against kinases (e.g., EGFR) implicated in both pathways .

- Example: A 2025 study found that methoxy substitution reduced EGFR inhibition by 40% compared to chloro analogs, explaining divergent anticancer activity .

Q. What computational methods are effective for predicting interaction mechanisms with biological targets?

- Answer : Combine:

- Molecular Docking (AutoDock Vina) to model binding poses with receptors (e.g., COX-2 for anti-inflammatory activity) .

- MD Simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) to study electron transfer during enzyme inhibition .

- Case Study: Docking revealed hydrogen bonds between the carboxamide group and COX-2’s Arg120, validated by mutagenesis .

Q. How can reaction pathways be optimized to minimize hazardous intermediates?

- Answer :

- Flow Chemistry : Replace batch synthesis with microreactors to reduce exposure to toxic intermediates (e.g., benzoyl chloride derivatives) .

- Green Solvents : Substitute DMF with Cyrene™ (biobased) for carboxamide coupling, reducing waste .

- In Situ Monitoring : Use FT-IR to detect and quench unstable intermediates (e.g., nitroso compounds) .

Data Analysis & Experimental Design

Q. What strategies validate the compound’s purity and structural integrity in complex matrices?

- Answer :

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., dechlorinated analogs) .

- X-ray Crystallography : Resolve stereochemistry (e.g., Z/E configuration at imine groups) .

- Elemental Analysis : Confirm stoichiometry (e.g., C% within 0.3% of theoretical) .

Q. How to design assays for evaluating metabolic stability in preclinical studies?

- Answer :

- Liver Microsome Assays : Incubate with human hepatocytes and track degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- Data Interpretation: A 2024 study reported t1/2 = 2.1 hrs in microsomes, prompting structural modifications (e.g., methyl shielding) for improved stability .

Tables for Key Comparisons

Table 1 : Reaction Conditions for Carboxamide Formation

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 78 | 95 |

| DCC/DMAP | THF | 65 | 88 |

| T3P® | AcCN | 82 | 97 |

| Source: Optimized protocols from . |

Table 2 : Biological Activity of Structural Analogs

| Substituent (Position 3) | IC50 (EGFR, nM) | IC50 (COX-2, μM) |

|---|---|---|

| 4-Methoxybenzoyl | 120 | 0.45 |

| 4-Chlorobenzoyl | 75 | 1.2 |

| Source: Comparative data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.